molecular formula C16H16F3NO2 B1406570 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine CAS No. 1627856-97-6

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine

Cat. No.: B1406570
CAS No.: 1627856-97-6
M. Wt: 311.3 g/mol
InChI Key: LFAIKWSVEUKSLV-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine is an organic compound characterized by the presence of a trifluoromethyl group, a benzyloxyethoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyloxyethoxy group may facilitate binding to specific receptors or enzymes, while the amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Benzyloxyethoxy)-phenylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethyl-phenylamine: Lacks the benzyloxyethoxy group, affecting its solubility and reactivity.

    4-(2-Methoxyethoxy)-3-trifluoromethyl-phenylamine: Contains a methoxyethoxy group instead of a benzyloxyethoxy group, leading to variations in its chemical behavior.

Uniqueness

4-(2-Benzyloxyethoxy)-3-trifluoromethyl-phenylamine is unique due to the combination of its trifluoromethyl, benzyloxyethoxy, and amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(2-phenylmethoxyethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)14-10-13(20)6-7-15(14)22-9-8-21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAIKWSVEUKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(2-(benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene (8.1 g, 23.73 mmol) in MeOH (100 mL) was added zinc (15.52 g, 237 mmol) and NH4Cl (12.70 g, 237 mmol). The mixture was stirred at 20° C. for 3 h. LCMS showed the reaction was finished. The mixture was filtered, and the filtrate was concentrated to give crude product, which was purified by silica gel column (PE/EA=5:1, Rf=0.4) to obtain 4-(2-(benzyloxy)ethoxy)-3-(trifluoromethyl)aniline (5.1 g, 14.40 mmol, 60.7% yield). 1H NMR (400 MHz, CDCl3) 7.35-7.24 (m, 5H), 6.81 (t, J=8.4 Hz, 2H), 6.78 (d, J=2.8 Hz, 1H), 4.63 (s, 2H), 4.13 (t, J=4.8 Hz, 2H), 3.83 (t, J=3.6 Hz, 2H); ES-LCMS m/z 312 (M+H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15.52 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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